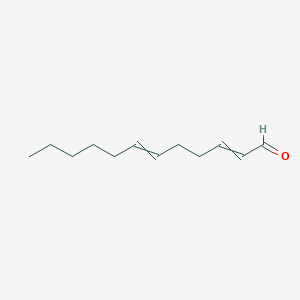

Dodeca-2,6-dienal

Description

Dodeca-2,6-dienal (CAS: 21662-13-5), also known as (E,Z)-2,6-dodecadienal, is a 12-carbon α,β-unsaturated aldehyde with a molecular formula of C₁₂H₂₀O and a molecular weight of 180.29 g/mol . It is characterized by its stereoisomeric composition, specifically the (2E,6Z) configuration, which critically influences its chemical and sensory properties.

Properties

Molecular Formula |

C12H20O |

|---|---|

Molecular Weight |

180.29 g/mol |

IUPAC Name |

dodeca-2,6-dienal |

InChI |

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h6-7,10-12H,2-5,8-9H2,1H3 |

InChI Key |

VPEGROOEBNSCCL-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCCC=CC=O |

Origin of Product |

United States |

Preparation Methods

Horner-Emmons Homologation and Sequential Reduction

The Horner-Emmons reaction remains a cornerstone for constructing α,β-unsaturated carbonyl systems in polyene synthesis. A seven-step protocol for (2E,6Z)-dodeca-2,6-dienal, as described by, begins with sorbaldehyde (1 ) and diethylphosphonoacetic acid's Weinreb amide (2 ). Homologation using n-butyllithium (n-BuLi) generates trienoate amide (3 ) in 92% yield (Table 1). Subsequent reduction with Schwartz’s reagent (chloridobis(cyclopentadienyl)hafnium(IV)) selectively furnishes trienal (4 ) in 65% yield, avoiding over-reduction pitfalls encountered with traditional ester substrates.

Table 1: Key Steps in Horner-Emmons Synthesis

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Homologation | 2 , n-BuLi, THF, −78°C | 92 |

| 2 | Reduction | Schwartz’s reagent, CH₂Cl₂ | 65 |

| 3 | Second Homologation | 2 , LDA, THF, −78°C | 88 |

| 4 | Final Reduction | Schwartz’s reagent, CH₂Cl₂ | 70 |

Iterating the homologation-reduction sequence with lithium diisopropylamide (LDA) as base yields tetraenal (6 ), which undergoes thioesterification to furnish the target dodecapentaenoate. Critical to success is the strategic use of a 3-hydroxy "circuit breaker" to mitigate conjugation-driven instability during elongation.

Titanium-Catalyzed Cyclomagnesiation

Cyclomagnesiation, leveraging Grignard reagents and transition-metal catalysis, offers an alternative route to unsaturated aldehydes. Adapted from the synthesis of lembehynes, this method employs ethylmagnesium bromide (EtMgBr), magnesium powder, and bis(cyclopentadienyl)titanium(IV) dichloride (Cp₂TiCl₂) to promote cross-cyclization of diene substrates.

For (2E,6Z)-dodeca-2,6-dienal, tricosa-1,2,6-triene (10 ) reacts with 2-dodeca-10,11-dien-1-yl-1,3-dioxolane (15a ) under optimized conditions (EtMgBr:Mg:[Ti] = 12:10:36:24:0.1, Et₂O, 20–22°C, 10 h). Hydrolysis of the resultant magnesacyclopentane (16a ) yields aldehyde (17 ) in 81% yield (Table 2).

Table 2: Cyclomagnesiation Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | Cp₂TiCl₂ (10 mol %) |

| Temperature | 20–22°C |

| Solvent | Diethyl ether |

| Substrate Ratio | 10 :15a = 12:10 |

| Yield of 17 | 81% |

This method’s scalability is enhanced by one-pot deprotection-oxidation sequences using Dess-Martin periodinane, achieving 64% overall yield for multigram batches.

Analytical Characterization and Spectral Data

Gas chromatography (GC) and mass spectrometry confirm the identity and purity of synthetic (2E,6Z)-dodeca-2,6-dienal. As per NIST data, a HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas resolves the compound at a retention index (RI) of 1448.7 under programmed heating (60°C → 280°C at 5–10°C/min).

Table 3: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₂₀O | |

| Molecular weight | 180.29 g/mol | |

| Boiling point | Not reported | — |

| GC Retention Index | 1448.7 |

The (2E,6Z) configuration is validated by nuclear Overhauser effect (NOE) spectroscopy, showing spatial proximity between H-2 and H-6 protons.

Discussion: Comparative Merits and Challenges

The Horner-Emmons approach excels in step economy and selectivity, particularly in avoiding polyene degradation during reduction. However, its reliance on air-sensitive reagents (e.g., n-BuLi) demands stringent anhydrous conditions. In contrast, cyclomagnesiation offers functional group tolerance and scalability but requires stoichiometric Mg and precise catalyst tuning.

A critical challenge lies in stabilizing the pentaenal intermediate, which is prone to [4+2] cycloaddition and oxidation. Encapsulation in thioester prodrugs or low-temperature workups (-40°C) mitigates these issues.

Chemical Reactions Analysis

Types of Reactions

(E,Z)-2,6-DODECADIEN-1-AL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated compounds.

Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Halogenation reactions using halogens like chlorine or bromine can introduce new substituents.

Major Products Formed

Oxidation: Formation of dodecanoic acid or dodecanal.

Reduction: Formation of dodecane.

Substitution: Formation of halogenated derivatives like 2,6-dodecadienyl chloride.

Scientific Research Applications

(E,Z)-2,6-DODECADIEN-1-AL has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study geometric isomerism and reaction mechanisms.

Biology: Investigated for its role in pheromone signaling in insects.

Medicine: Explored for potential therapeutic applications due to its bioactive properties.

Industry: Widely used in the fragrance industry for its pleasant odor and as a flavoring agent in food products

Mechanism of Action

The mechanism of action of (E,Z)-2,6-DODECADIEN-1-AL involves its interaction with specific molecular targets, such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of smell. In biological systems, it may interact with enzymes or receptors involved in pheromone signaling, influencing behavior and physiological responses.

Comparison with Similar Compounds

Structural and Functional Differences

Chain Length and Double Bond Position: Dodeca-2,6-dienal’s 12-carbon chain and 2,6-diene system contribute to its unique volatility and lipophilicity (XLogP3-AA: 3.80) , making it less volatile than shorter-chain analogs like (E,E)-nona-2,6-dienal (C₉) and (E,E)-octa-2,4-dienal (C₈). The 2,6-diene configuration in Dodeca-2,6-dienal contrasts with the 2,4-diene system in (E,E)-octa-2,4-dienal, resulting in divergent odor profiles (melon vs. green/fatty) .

Stereoisomerism :

- The (E,Z)-configuration of Dodeca-2,6-dienal distinguishes it from other stereoisomers (e.g., (E,E)-isomers), which are less common in natural sources. This stereochemical specificity is critical for regulatory compliance in flavorings, as emphasized by EFSA/JECFA .

Odor Thresholds and Applications: Dodeca-2,6-dienal’s melon and spice notes are distinct from the cucumber-like odor of (E,E)-nona-2,6-dienal and the citrus-floral character of (Z)-3,7-dimethylocta-2,6-dienal . β-Ionone, a cyclic terpenoid, shares floral applications with Dodeca-2,6-dienal but lacks its green/fatty undertones .

Research Findings

- Environmental Impact: Dodeca-2,6-dienal’s low abundance in Halopteris scoparia (0.04–0.10%) suggests it is a minor contributor to algal volatile profiles compared to dominant compounds like β-Ionone (up to 5.56%) .

- Agricultural Studies : (Z)-3,7-Dimethylocta-2,6-dienal showed significant concentration variations in rice under reduced nitrogen treatments, highlighting its sensitivity to agricultural practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.